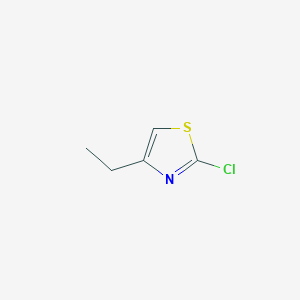

2-Chloro-4-ethylthiazole

Description

Properties

IUPAC Name |

2-chloro-4-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTPVKJMVDWUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477497 | |

| Record name | 2-Chloro-4-ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98025-12-8 | |

| Record name | 2-Chloro-4-ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-ethylthiazole via a Modified Hantzsch Reaction Pathway

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2-chloro-4-ethylthiazole, a key heterocyclic building block in modern drug discovery and development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, strategic decisions, and practical considerations essential for a successful and reproducible synthesis. The core of this process relies on the classic Hantzsch thiazole synthesis, adapted to accommodate the introduction of a chlorine atom at the C2 position.

Strategic Overview: The Rationale for a Two-Step Approach

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The title compound, 2-chloro-4-ethylthiazole, serves as a versatile intermediate, allowing for further functionalization at the 2-position through nucleophilic substitution reactions, making it highly valuable for building molecular libraries.[3]

A direct, one-pot Hantzsch synthesis of 2-chloro-4-ethylthiazole is not the most practical or efficient route. The classic Hantzsch reaction involves the condensation of an α-haloketone with a thioamide.[4][5] While conceptually simple, the required thioamide for a direct synthesis (a hypothetical "chloro-thioformamide") is unstable and not commercially available.

Therefore, a more robust and field-proven strategy involves a two-step sequence:

-

Hantzsch Thiazole Synthesis: First, we synthesize the corresponding 2-amino-4-ethylthiazole intermediate using readily available starting materials: 1-chloro-2-butanone and thiourea. This reaction is typically high-yielding and straightforward.[4][6]

-

Sandmeyer-type Reaction: Subsequently, the 2-amino group is chemically transformed into the target 2-chloro group via a diazotization reaction followed by a copper-catalyzed chlorination. This is a classic and reliable method for converting aromatic amines to halides.[1]

This two-step pathway ensures high yields, utilizes stable and accessible reagents, and provides a purifiable intermediate, which is a hallmark of a self-validating and scalable synthetic protocol.

Caption: Overall workflow for the two-step synthesis.

Mechanistic Deep Dive: The Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone of heterocyclic chemistry.[5] The mechanism for the formation of our intermediate, 2-amino-4-ethylthiazole, proceeds through several distinct stages:

-

Nucleophilic Attack: The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon of 1-chloro-2-butanone in an SN2 reaction. This displaces the chloride ion and forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon. This step forms a five-membered heterocyclic ring, a tetrahedral intermediate known as a thiazoline derivative.

-

Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the thiazoline intermediate. This dehydration step results in the formation of a double bond within the ring, leading to the stable, aromatic 2-amino-4-ethylthiazole product.

The overall process is a condensation reaction, characterized by the formation of a larger molecule from smaller units with the concurrent loss of a small molecule, in this case, water.[4][7]

Caption: Mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. 1-chloro-2-butanone is a lachrymator and irritant.

Part A: Synthesis of 2-Amino-4-ethylthiazole

This protocol is based on established Hantzsch reaction methodologies.[4][8]

Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (7.61 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of ethanol to the flask and stir to create a suspension.

-

Reagent Addition: Slowly add 1-chloro-2-butanone (10.65 g, 0.1 mol) to the suspension. The addition should be done dropwise over 10 minutes.

-

Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 3-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes. The product will often precipitate as the hydrochloride salt.

-

Neutralization and Isolation: Slowly pour the cooled reaction mixture into 200 mL of a cold 10% aqueous sodium carbonate (Na₂CO₃) solution with vigorous stirring. This neutralizes the hydrohalic acid formed and precipitates the free amine.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts. Dry the white to off-white solid product under vacuum to a constant weight.

Part B: Synthesis of 2-Chloro-4-ethylthiazole

This procedure employs a Sandmeyer-type reaction to replace the amino group with a chloro group.[1]

Methodology:

-

Diazotization Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend the 2-amino-4-ethylthiazole (12.82 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL). Cool the suspension to 0-5°C in an ice-salt bath.

-

Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 7.25 g, 0.105 mol) in 20 mL of water. Add this solution dropwise to the cooled thiazole suspension while maintaining the internal temperature below 5°C. The formation of the diazonium salt is often indicated by a slight color change. Stir for an additional 30 minutes at this temperature.

-

Catalyst Preparation: In a separate beaker, dissolve copper(I) chloride (CuCl, 12.8 g, 0.13 mol) in 50 mL of concentrated hydrochloric acid.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed. Allow the mixture to slowly warm to room temperature and stir for 2-3 hours.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 75 mL).

-

Washing: Combine the organic extracts and wash successively with water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically a dark oil, which can be purified by vacuum distillation to yield 2-chloro-4-ethylthiazole as a clear to pale yellow liquid.

Data Summary and Protocol Validation

Table 1: Quantitative Data for Synthesis

| Step | Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |

| A | 1-Chloro-2-butanone | 106.55 | 10.65 | 0.1 | 1.0 |

| Thiourea | 76.12 | 7.61 | 0.1 | 1.0 | |

| B | 2-Amino-4-ethylthiazole | 128.19 | 12.82 | 0.1 | 1.0 |

| Sodium Nitrite | 69.00 | 7.25 | 0.105 | 1.05 | |

| Copper(I) Chloride | 99.00 | 12.80 | 0.13 | 1.3 |

Self-Validating System:

-

TLC Monitoring: In Part A, the consumption of the α-haloketone and the appearance of the more polar aminothiazole product can be easily tracked.

-

pH Control: The neutralization step in Part A is critical. Checking the pH to ensure it is basic (pH 8-9) confirms the complete precipitation of the free amine product.

-

Temperature Control: The most critical parameter in Part B is maintaining a temperature of 0-5°C during diazotization. A temperature excursion can lead to the decomposition of the unstable diazonium salt, primarily forming the undesired 2-hydroxy-4-ethylthiazole.

-

Gas Effervescence: The vigorous bubbling of nitrogen gas during the Sandmeyer reaction provides a clear visual confirmation that the desired transformation is occurring.

-

Spectroscopic Confirmation: The final product's identity and purity must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP 0446913 A1).

- Google Patents. (2021). 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof (CN113461635A).

- Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Google Patents. (2016). Preparation method of 2-chloro-5-chloromethyl thiazole (CN105254584A).

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

- Google Patents. (1994). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof (EP0619815B1).

-

National Center for Biotechnology Information. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Retrieved from [Link]

- Google Patents. (1993). Process for the preparation of chlorothiazole derivatives (US5180833A).

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Retrieved from [Link]

- Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole (WO1997023469A1).

-

MDPI. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. One moment, please... [nanobioletters.com]

Starting materials for 2-Chloro-4-ethylthiazole synthesis

Topic: Starting Materials and Synthetic Pathway for 2-Chloro-4-ethylthiazole Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

The synthesis of 2-Chloro-4-ethylthiazole is a critical intermediate step in the development of various agrochemicals and pharmaceuticals (e.g., clomethiazole analogs). Unlike simple alkyl halides, the thiazole ring requires a construction-then-functionalization approach to ensure regioselectivity.

This guide details the Two-Phase Industrial Standard Route :

-

Hantzsch Thiazole Synthesis: Constructing the 2-amino-4-ethylthiazole scaffold using 1-bromo-2-butanone and thiourea.

-

Sandmeyer Transformation: Converting the C2-amino group to a C2-chloro substituent via diazotization.

This approach is preferred over direct chlorination of 4-ethylthiazole due to the difficulty in controlling regioselectivity (C2 vs. C5) during electrophilic substitution.

Part 1: Retrosynthetic Analysis & Strategy

To achieve high purity and yield, we disconnect the target molecule at the C2-Chlorine bond and the heterocyclic ring formation.

Strategic Pathway

-

Target: 2-Chloro-4-ethylthiazole

-

Intermediate: 2-Amino-4-ethylthiazole (Stable, crystalline solid)

-

Primary Precursors: 1-Bromo-2-butanone + Thiourea

Figure 1: Retrosynthetic breakdown showing the disconnection from the target halide back to the acyclic precursors.

Part 2: Primary Starting Materials

The quality of the starting materials dictates the impurity profile of the final product.

1. 1-Bromo-2-butanone (α-Bromoketone)

-

Role: Provides the 4-carbon backbone and the electrophilic center for the sulfur attack.

-

CAS: 816-40-0[1]

-

Purity Requirement: >95% (GC). Impurities like 3-bromo-2-butanone will lead to the 5-ethyl isomer, which is difficult to separate.

-

Safety Critical: This compound is a potent lachrymator . It must be handled in a fume hood with extreme caution.

-

Preparation Note: If commercial stock is unavailable, it can be synthesized by brominating 2-butanone (MEK) with bromine in methanol, though this often yields a mixture of regioisomers.

2. Thiourea

-

Role: Provides the N-C-S fragment for the thiazole ring.

-

CAS: 62-56-6

-

Purity: >99% (Technical grade is usually sufficient).

-

Handling: Solid, potential carcinogen (thyroid). Avoid dust inhalation.[2][3]

3. Sandmeyer Reagents

-

Sodium Nitrite (NaNO₂): Source of nitrosonium ion (

) for diazotization. -

Copper(I) Chloride (CuCl): The radical source for chlorination.

-

Hydrochloric Acid (HCl): Concentrated (37%) required to prevent diazonium hydrolysis.

Part 3: Phase 1 - Hantzsch Thiazole Synthesis

This phase constructs the heterocyclic ring. The reaction is highly favorable thermodynamically but requires careful neutralization to isolate the free base.

Mechanism

-

Nucleophilic Attack: The sulfur atom of thiourea attacks the

-carbon of 1-bromo-2-butanone (S_N2 reaction). -

Cyclization: The nitrogen of the thiourea attacks the ketone carbonyl.

-

Dehydration: Loss of water drives aromatization to form the thiazole ring.

Experimental Protocol

| Parameter | Specification |

| Solvent | Ethanol (95% or absolute) or Water |

| Temperature | Reflux (78°C for EtOH) |

| Time | 2–4 Hours |

| Yield Target | 85–95% |

Step-by-Step:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer.

-

Dissolution: Dissolve Thiourea (1.0 eq) in Ethanol (5 mL per gram of thiourea).

-

Addition: Add 1-Bromo-2-butanone (1.05 eq) dropwise over 30 minutes. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux. The solution will turn clear/yellow. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).

-

Precipitation (Salt Formation): Upon cooling, the hydrobromide salt of the thiazole may crystallize.

-

Neutralization: Evaporate ethanol. Dissolve residue in water. Slowly add aqueous Ammonia (NH₄OH) or Sodium Carbonate (Na₂CO₃) until pH ~9-10.

-

Isolation: The free amine 2-Amino-4-ethylthiazole will precipitate as a solid. Filter, wash with cold water, and dry.

Self-Validating Checkpoint:

-

Melting Point: The product should melt between 45–47°C .

-

NMR: disappearance of the methylene protons adjacent to the bromine (approx 4.0 ppm) and appearance of the aromatic thiazole proton (~6.2 ppm).

Part 4: Phase 2 - Sandmeyer Transformation

Converting the amino group to a chlorine atom on a thiazole ring is more challenging than on a benzene ring due to the instability of heteroaromatic diazonium salts.

Mechanism

-

Diazotization: Formation of the diazonium salt (

) using HONO (generated in situ). -

Radical Substitution: CuCl facilitates a single-electron transfer (SET), releasing

gas and installing the Chlorine.

Experimental Protocol

| Parameter | Specification |

| Solvent | Conc. HCl / Water |

| Temp (Step 1) | -5°C to 0°C (Strict control) |

| Temp (Step 2) | 0°C to Room Temp (Controlled warming) |

| Yield Target | 60–75% |

Step-by-Step:

-

Acidification: Suspend 2-Amino-4-ethylthiazole (1.0 eq) in concentrated HCl (3-4 equivalents). Cool to -5°C using an ice/salt bath.

-

Diazotization: Dissolve Sodium Nitrite (1.2 eq) in minimal water. Add this solution dropwise to the amine/acid mixture.[4] Crucial: Keep temp < 0°C. If it rises, the diazonium will hydrolyze to the alcohol (impurity). Stir for 20-30 mins.

-

Catalyst Preparation: In a separate vessel, dissolve Copper(I) Chloride (1.2 eq) in concentrated HCl.

-

The Sandmeyer Step: Slowly add the cold diazonium solution to the CuCl solution (or vice versa, depending on scale—adding diazonium to CuCl is safer for gas evolution control).

-

Decomposition: Allow the mixture to warm to room temperature. Nitrogen gas evolution will be vigorous.

-

Workup: Neutralize with NaOH (keep cool). Extract with Dichloromethane (DCM).

-

Purification: Distillation (vacuum) or Column Chromatography (Hexane/EtOAc).

Figure 2: Operational workflow for the two-step synthesis.

Part 5: Expert Insights & Troubleshooting

1. Regioselectivity of the Starting Material

The most common failure point is the purity of 1-bromo-2-butanone .

-

Issue: Commercial "technical grade" often contains 3-bromo-2-butanone.

-

Result: This produces 2-amino-5-ethylthiazole.

-

Solution: Verify the starting material via GC-MS. The 1-bromo isomer has a distinct fragmentation pattern compared to the 3-bromo isomer.

2. Diazonium Stability

Thiazole diazonium salts are less stable than phenyl diazonium salts.

-

Symptom:[1][2][3][5][6][7][8] Low yield in Phase 2; formation of 2-hydroxy-4-ethylthiazole.

-

Fix: Use anhydrous conditions if possible. An alternative "Expert" protocol uses t-Butyl Nitrite (t-BuONO) and CuCl₂ in Acetonitrile at 60°C. This "non-aqueous Sandmeyer" often boosts yields by 15-20% by eliminating water (the nucleophile responsible for the hydroxy impurity).

3. Safety: Nitrogen Evolution

During the Sandmeyer reaction (Step 6), nitrogen gas is generated rapidly. On a scale >10g, this can cause foaming and vessel over-pressurization. Add reagents slowly and ensure adequate headspace.

References

-

Hantzsch, A., & Weber, J. H. (1887).[9] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. [Classic Hantzsch Synthesis Origin].

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Thiazole ring construction kinetics).

-

Hodgetts, K. J., & Kershaw, M. T. (2002).[9] Synthesis of 2-substituted thiazoles via the Hantzsch thiazole synthesis.[10] Organic Letters, 4(8), 1363-1365.

- Obushak, M. D., et al. (2009). Sandmeyer reaction of 2-aminothiazoles. Russian Journal of Organic Chemistry.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. ijcmas.com [ijcmas.com]

- 5. 1-BROMO-2-BUTANONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. carlroth.com [carlroth.com]

- 7. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 8. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Formation of 2-Chloro-4-ethylthiazole

Introduction: The Significance of 2-Chloro-4-ethylthiazole in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Among the vast array of thiazole derivatives, 2-Chloro-4-ethylthiazole stands out as a crucial synthetic intermediate. Its strategic importance lies in the reactivity of the chloro-substituent at the 2-position, which serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This allows for the efficient construction of complex molecules with tailored pharmacological profiles, making it an invaluable building block in the synthesis of novel drug candidates and agrochemicals.[3] This guide provides an in-depth exploration of the predominant synthetic pathway for 2-Chloro-4-ethylthiazole, elucidating the underlying reaction mechanisms and providing practical, field-proven experimental protocols for its preparation.

The Primary Synthetic Route: A Two-Step Approach from 2-Amino-4-ethylthiazole

The most common and efficient synthesis of 2-Chloro-4-ethylthiazole is not a direct, one-pot reaction but rather a two-step process. This pathway first involves the construction of the 4-ethylthiazole ring with an amino group at the 2-position, followed by the conversion of this amino group to a chloro group. This approach is favored due to the ready availability of starting materials and the high yields typically achieved.

The two key stages of this synthesis are:

-

Hantzsch Thiazole Synthesis: Formation of 2-amino-4-ethylthiazole from an α-haloketone and thiourea.

-

Sandmeyer Reaction: Conversion of the 2-amino group of 2-amino-4-ethylthiazole to a chloro group.

Part 1: The Hantzsch Thiazole Synthesis of 2-Amino-4-ethylthiazole

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry for the preparation of thiazole derivatives.[1][4] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide, thiourea, or thiosemicarbazide.[1] In the context of our target intermediate, the reaction proceeds between 1-chloro-2-butanone (an α-chloroketone) and thiourea.

Mechanism of the Hantzsch Thiazole Synthesis

The mechanism of the Hantzsch synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.[1]

-

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the chlorine atom in 1-chloro-2-butanone. This is a classic SN2 reaction, resulting in the formation of an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This leads to the formation of a five-membered heterocyclic ring, a thiazoline intermediate.

-

Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the thiazoline intermediate to yield the aromatic 2-amino-4-ethylthiazole. This dehydration is often acid-catalyzed and is the driving force for the formation of the stable aromatic thiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-ethylthiazole

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

| Parameter | Value | Rationale |

| Reactants | 1-Chloro-2-butanone, Thiourea | Readily available starting materials for the Hantzsch synthesis. |

| Solvent | Ethanol or Water | Polar protic solvents that facilitate the dissolution of reactants and intermediates.[5] |

| Temperature | Reflux (approx. 78 °C for ethanol) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 2-4 hours | Sufficient time for the reaction to reach completion, which can be monitored by TLC. |

| Work-up | Basification (e.g., with NaOH or Na2CO3), Extraction | Neutralizes the hydrohalic acid formed and allows for the extraction of the free base product into an organic solvent.[4][5] |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 equivalent) and ethanol.

-

With stirring, add 1-chloro-2-butanone (1.0 equivalent) dropwise to the suspension. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add a solution of sodium carbonate or sodium hydroxide to neutralize the reaction mixture until it is basic (pH > 8).[4]

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4-ethylthiazole.

-

The crude product can be purified by recrystallization or column chromatography.

Part 2: The Sandmeyer Reaction for the Synthesis of 2-Chloro-4-ethylthiazole

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, followed by its displacement with a nucleophile.[6] This reaction is particularly useful for introducing substituents that are not easily accessible through direct electrophilic aromatic substitution.[6]

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction proceeds in two main stages: diazotization of the primary aromatic amine and the copper(I)-catalyzed decomposition of the diazonium salt.[7][8]

-

Diazotization: The 2-amino-4-ethylthiazole is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). The amino group is converted into a diazonium salt. This intermediate is generally unstable and is used immediately in the next step.

-

Copper(I)-Catalyzed Nucleophilic Substitution: The diazonium salt is then treated with a solution of copper(I) chloride (CuCl). The copper(I) catalyst facilitates the decomposition of the diazonium salt, leading to the formation of nitrogen gas (a very stable leaving group) and an aryl radical. The aryl radical then abstracts a chlorine atom from the copper(II) chloride (formed in the catalytic cycle) to yield the final product, 2-Chloro-4-ethylthiazole, and regenerates the copper(I) catalyst.[8]

Caption: Mechanism of the Sandmeyer Reaction.

Experimental Protocol: Synthesis of 2-Chloro-4-ethylthiazole

This protocol requires careful temperature control due to the instability of the diazonium salt.

| Parameter | Value | Rationale |

| Reactant | 2-Amino-4-ethylthiazole | The precursor synthesized via the Hantzsch reaction. |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl) | Standard reagents for the Sandmeyer reaction.[9] |

| Solvent | Water, concentrated HCl | Aqueous acidic medium is necessary for the formation of nitrous acid and the diazonium salt. |

| Temperature | 0-5 °C | Crucial for the stability of the diazonium salt; higher temperatures can lead to decomposition and side reactions. |

| Reaction Time | 1-2 hours | Generally sufficient for the diazotization and subsequent substitution. |

| Work-up | Neutralization, Extraction | To remove acidic components and isolate the organic product. |

Step-by-Step Procedure:

-

In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-ethylthiazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water, cooling the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the stirred solution of the amine hydrochloride, maintaining the temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate) and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-Chloro-4-ethylthiazole can be purified by vacuum distillation.

Conclusion

The synthesis of 2-Chloro-4-ethylthiazole is a robust and well-understood process that leverages two fundamental reactions in organic chemistry: the Hantzsch thiazole synthesis and the Sandmeyer reaction. By carefully controlling the reaction conditions, particularly temperature, researchers and drug development professionals can efficiently produce this valuable synthetic intermediate in high yields. The methodologies described in this guide provide a solid foundation for the practical application of these reactions in the laboratory, enabling the continued exploration of novel thiazole-containing compounds with therapeutic potential.

References

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.).

- Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.).

- 2-Chloro-4-methyl-thiazole - Chem-Impex. (n.d.).

- Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.).

- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3).

- 2-amino-4-methylthiazole - Organic Syntheses Procedure. (n.d.).

- Sandmeyer reaction. (n.d.).

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mlsu.ac.in [mlsu.ac.in]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Chloro-4-ethylthiazole in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-ethylthiazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-4-ethylthiazole, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the limited direct literature on this specific molecule, this guide establishes a predictive framework based on the well-documented properties of its close analog, 2-chloro-4-methylthiazole, and fundamental principles of organic chemistry. It further outlines detailed, field-proven experimental protocols for accurately determining solubility in a range of common organic solvents. This document is intended to be a practical resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Significance of 2-Chloro-4-ethylthiazole

Thiazole derivatives are a cornerstone of modern medicinal chemistry and agrochemistry, valued for their diverse biological activities.[1][2] 2-Chloro-4-ethylthiazole serves as a versatile building block in the synthesis of more complex molecules, including therapeutic agents and specialized polymers.[1] Understanding its solubility profile is paramount for optimizing reaction conditions, developing effective purification strategies such as recrystallization, and formulating final products. A judicious choice of solvent can significantly impact yield, purity, and cost-effectiveness.

This guide will first delve into the predicted physicochemical properties of 2-chloro-4-ethylthiazole, drawing inferences from its methyl-substituted analog. We will then present a systematic approach to experimentally determining its solubility, complete with detailed protocols and data interpretation guidelines.

Predicted Physicochemical Properties and Solubility Profile

Table 1: Physicochemical Properties of 2-Chloro-4-methylthiazole (as a proxy for 2-Chloro-4-ethylthiazole)

| Property | Value | Source |

| Molecular Formula | C4H4ClNS | [3] |

| Molecular Weight | 133.6 g/mol | [4] |

| Boiling Point | 202.7°C at 760 mmHg | [3] |

| Density | 1.331 g/cm³ | [3] |

| LogP | 2.10490 | [3] |

| Vapor Pressure | 0.411 mmHg at 25°C | [3] |

The LogP value of 2.1 suggests that 2-chloro-4-methylthiazole, and by extension 2-chloro-4-ethylthiazole, is a moderately nonpolar compound.[3] This indicates a preference for organic solvents over water. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[5]

Predicted Solubility:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, xylenes), and polar aprotic solvents (e.g., tetrahydrofuran, ethyl acetate).

-

Moderate Solubility: Likely in polar protic solvents with significant nonpolar character (e.g., longer-chain alcohols like butanol) and some ketones (e.g., methyl ethyl ketone).

-

Low to Insoluble: Predicted in highly polar protic solvents such as water and lower-chain alcohols (e.g., methanol, ethanol), and in very nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane).[6]

Experimental Determination of Solubility: A Validated Approach

The following protocols provide a systematic and reliable method for determining the solubility of 2-chloro-4-ethylthiazole.

Materials and Equipment

-

2-Chloro-4-ethylthiazole (ensure purity is characterized)

-

A selection of organic solvents (analytical grade or higher) covering a range of polarities (see Table 2)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of 2-chloro-4-ethylthiazole.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of 2-chloro-4-ethylthiazole (e.g., 50 mg). The key is to have undissolved solid remaining after equilibration.

-

Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is generally adequate, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of 2-chloro-4-ethylthiazole.

-

Data Presentation and Interpretation

The results should be compiled into a clear and concise table, expressing solubility in quantitative terms such as g/L or mol/L.

Table 2: Experimentally Determined Solubility of 2-Chloro-4-ethylthiazole at 25°C (Hypothetical Data)

| Solvent | Polarity Index | Solubility (g/L) | Classification |

| Dichloromethane | 3.1 | > 200 | Very Soluble |

| Toluene | 2.4 | > 150 | Freely Soluble |

| Tetrahydrofuran | 4.0 | > 100 | Soluble |

| Ethyl Acetate | 4.4 | 85 | Soluble |

| Acetone | 5.1 | 70 | Sparingly Soluble |

| Isopropanol | 3.9 | 45 | Sparingly Soluble |

| Ethanol | 4.3 | 20 | Slightly Soluble |

| Methanol | 5.1 | 15 | Slightly Soluble |

| Hexane | 0.1 | < 1 | Very Slightly Soluble |

| Water | 10.2 | < 0.1 | Practically Insoluble |

Note: The Polarity Index values are from various sources and are for comparative purposes.[7]

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 2-chloro-4-ethylthiazole was not found, related compounds exhibit significant hazards. 2-Chloro-4-methylthiazole is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[4] Other chlorinated thiazole derivatives can be corrosive, cause severe skin burns and eye damage, and may cause allergic skin reactions.[8][9]

General Handling Precautions:

-

Always work in a well-ventilated fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid breathing vapors or dust.[10]

-

Wash hands thoroughly after handling.[4]

-

Consult the SDS for each solvent used and adhere to all specified safety protocols.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of 2-chloro-4-ethylthiazole. By leveraging data from a close structural analog and applying fundamental principles of solubility, researchers can make informed initial solvent selections. The detailed experimental protocol offers a self-validating system for generating precise and reliable solubility data. This information is critical for the successful development of synthetic routes, purification techniques, and ultimately, the formulation of novel pharmaceuticals and agrochemicals.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet. (2025-07-19). ChemicalBook.

- Solubility of Organic Compounds. (2023-08-31).

- 2-Chloro-4-methyl-thiazole. (n.d.). Chem-Impex.

- Reaction mass of 5-chloro-2-methyl-1,2-thiazol-3(2H). (n.d.). ECHA.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 2-chloro-4-methylthiazole | CAS#:26847-01-8. (2025-08-25). Chemsrc.

- SAFETY DATA SHEET - Fisher Scientific. (2010-11-04). Fisher Scientific.

- Al-Ayed, A. S. (2021). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 11(45), 28283–28296.

- El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18981–18992.

- Hoye, T. R. (2023, September 7). Properties of Common Organic Solvents.

- Tomma, J. H., et al. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.

- C3295 - 2-Chloro-5-(chloromethyl)

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024-11-19). Chemistry LibreTexts.

- Salem, M. S., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2).

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

- Kumar, A., et al. (2022). A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. RSC Advances, 12(36), 23351–23357.

- Showing Compound 4-Ethyl-2-octylthiazole (FDB019802). (2010-04-08). FooDB.

- SAFETY D

- 501383 ethyl-2 4-methyl thiazole safety d

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. purkh.com [purkh.com]

- 3. 2-chloro-4-methylthiazole | CAS#:26847-01-8 | Chemsrc [chemsrc.com]

- 4. 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-4-ethylthiazole for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-4-ethylthiazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. From its fundamental physical and chemical properties to its synthesis and potential applications, this document serves as a critical resource for researchers and scientists in the pharmaceutical and agrochemical industries.

Core Compound Identification and Properties

2-Chloro-4-ethylthiazole is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This core structure is a recurring motif in a wide array of biologically active compounds.[1][2] The presence of a chlorine atom at the 2-position and an ethyl group at the 4-position imparts specific reactivity and physical characteristics to the molecule, making it a valuable intermediate in organic synthesis.[3][4]

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-4-ethylthiazole is paramount for its effective use in research and development. While experimental data for some properties of this specific molecule are not widely published, data from closely related analogs and supplier specifications provide a foundational understanding.

| Property | Value | Source(s) |

| CAS Number | 98025-12-8 | [3][5][6] |

| Molecular Formula | C₅H₆ClNS | [3][5] |

| Molecular Weight | 147.62 g/mol | [3][5] |

| Purity | ≥95.0% | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [7] |

Note: Definitive experimental values for properties such as boiling point, melting point, and density for 2-Chloro-4-ethylthiazole are not consistently available in the reviewed literature. Data for analogous compounds, such as 2-chloro-4-methylthiazole, suggest a boiling point in the range of 202.7°C at 760 mmHg, but this should be considered an estimate.

Synthesis of 2-Chloro-4-ethylthiazole: A Methodological Overview

A plausible synthetic route, based on established methodologies for similar compounds, is outlined below. This should be considered a conceptual workflow and would require optimization for specific laboratory conditions.

Conceptual Synthetic Workflow

Sources

- 1. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-ethylthiazole | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. smochem.com [smochem.com]

- 6. molecularinfo.com [molecularinfo.com]

- 7. researchgate.net [researchgate.net]

Technical Monograph: Safety and Handling of 2-Chloro-4-ethylthiazole

Executive Summary

2-Chloro-4-ethylthiazole (CAS 98025-12-8) is a halogenated heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceuticals, including thiazolidinedione derivatives.[1] Its utility stems from the electrophilic nature of the C2 position, which facilitates Nucleophilic Aromatic Substitution (

However, this same reactivity presents distinct safety challenges. Unlike inert solvents, this compound is a sensitizing alkylating agent and a severe irritant . This guide moves beyond generic safety data, providing a protocol grounded in the compound's specific chemical behavior—specifically its susceptibility to hydrolysis and nucleophilic attack.

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9][10]

The following data establishes the baseline for risk assessment. Where specific experimental data for the ethyl analog is absent, values are derived from the structurally homologous 2-chloro-4-methylthiazole (CAS 26847-01-8) using a conservative read-across approach.

| Property | Specification | Operational Implication |

| CAS Number | 98025-12-8 | Unique identifier for inventory tracking. |

| Molecular Formula | -- | |

| Molecular Weight | 147.62 g/mol | -- |

| Physical State | Colorless to pale yellow liquid | Viscosity changes indicate degradation/polymerization. |

| Boiling Point | ~200-205°C (Predicted) | High boiler; difficult to remove by rotary evaporation. |

| Flash Point | >60°C (Est. based on methyl analog) | Combustible Liquid. Grounding required during transfer. |

| Density | ~1.2 - 1.3 g/cm³ | Denser than water; sinks in aqueous spills. |

| Solubility | Soluble in DCM, EtOAc, THF | Immiscible with water; hydrolyzes slowly over time. |

Hazard Identification & Toxicology

Core Risk: The chlorine atom at the C2 position is activated by the adjacent nitrogen, making the ring electron-deficient. This makes the compound a potent electrophile capable of alkylating biological macromolecules (proteins/DNA).

-

Skin/Eye Corrosion: The compound is a severe irritant and potential corrosive. Upon contact with moisture in mucous membranes, it can hydrolyze to release Hydrochloric Acid (HCl) and the corresponding thiazolone, causing chemical burns.

-

Respiratory Sensitization: Inhalation of mists or vapors can trigger severe respiratory distress. The mechanism involves the alkylation of pulmonary proteins, potentially leading to long-term sensitization.

-

Acute Toxicity: While specific

data is limited, treat as Toxic if Swallowed (Category 3/4) based on the toxicity profile of 2-chlorothiazole (

Operational Handling Protocols

Engineering Controls: The "Closed System" Mandate

Due to its lachrymatory potential and reactivity, open-bench handling is strictly prohibited.

-

Primary Barrier: All transfers must occur within a certified fume hood operating at a face velocity of 100 fpm (0.5 m/s).

-

Inert Atmosphere: The compound should be stored and handled under Argon or Nitrogen. Oxygen and moisture promote the formation of degradation products (sulfoxides/sulfones) and HCl.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with halogenated heterocycles, which can permeate nitrile rubber.

-

Hand Protection: Silver Shield / 4H (Laminate) gloves are required for spill cleanup or prolonged handling. Double-gloving (Nitrile over Laminate) provides dexterity and chemical resistance.

-

Eye Protection: Chemical splash goggles + Face shield. Standard safety glasses do not protect against vapors that can bypass the side shields.

Reactivity-Driven Safety Workflow

The following diagram illustrates how the chemical's reactivity dictates the safety protocol.

Figure 1: Decision matrix linking chemical reactivity (electrophilicity) to specific engineering controls and PPE choices.

Experimental Best Practices: Synthesis & Quenching

Reaction Setup

When using 2-Chloro-4-ethylthiazole as an electrophile in

-

Solvent Selection: Use anhydrous aprotic solvents (DMF, DMSO, Acetonitrile) to suppress competitive hydrolysis.

-

Base Addition: Always add an acid scavenger (e.g.,

or DIPEA) to neutralize the HCl generated during the substitution. Failure to remove acid can autocatalyze the degradation of the thiazole ring.

Quenching & Workup

Never quench reactions containing this intermediate with strong acid or strong oxidizers.

-

Protocol: Pour the reaction mixture slowly into a stirred, ice-cold saturated

solution. This neutralizes any liberated HCl and prevents the formation of noxious chloro-vapors. -

Extraction: Extract with Ethyl Acetate or DCM. Wash the organic layer with brine to remove residual water, as the compound degrades in wet organic solvents over time.

Emergency Response & Waste Management

Spill Response Decision Tree

In the event of a spill, the density and reactivity of the compound dictate the response.

Figure 2: Emergency response workflow emphasizing containment and chemical neutralization.

Waste Disposal

-

Segregation: Do not mix with non-halogenated solvents. The chlorine content requires high-temperature incineration (>1100°C) to prevent dioxin formation.

-

Labeling: Clearly label waste containers as "Halogenated Solvent - Toxic - Corrosive."

References

-

National Center for Biotechnology Information. "2-Chlorothiazole | C3H2ClNS | CID 76429". PubChem Compound Summary. Accessed January 30, 2026. [Link]

Sources

The 4-Ethylthiazole Moiety: A Strategic Component in the Design of Bioactive Natural Product Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged heterocyclic scaffold frequently encountered in a diverse array of natural products, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Its unique electronic and steric features allow it to serve as a crucial pharmacophore, engaging in key interactions with biological targets. Within the vast landscape of thiazole-containing molecules, the strategic introduction of specific substituents can profoundly modulate their pharmacological profiles. This guide focuses on the 4-ethylthiazole moiety, a synthetic modification that, while not prominently found in naturally occurring compounds, offers a compelling avenue for the development of novel and potent natural product analogs.

This technical guide will provide a comprehensive overview of the synthesis, biological significance, and application of the 4-ethylthiazole moiety in the context of natural product analog design. We will delve into established synthetic protocols, with a particular focus on the Hantzsch and Cook-Heilbron thiazole syntheses, and explore their adaptation for the specific incorporation of a 4-ethyl substituent. Furthermore, we will use the epothilones, a class of potent microtubule-stabilizing anticancer agents, as a case study to illustrate the practical application of these synthetic strategies in generating novel analogs with potentially enhanced therapeutic properties.

The Thiazole Scaffold: A Privileged Motif in Nature and Medicine

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[2] This structural unit is found in a variety of natural products, including vitamin B1 (thiamine), and a multitude of marine-derived peptides with significant biological activities.[1][3] In medicinal chemistry, the thiazole nucleus is a common feature in numerous FDA-approved drugs, highlighting its importance in drug design and development.[2] The versatility of the thiazole ring stems from its ability to participate in hydrogen bonding, metal chelation, and π-π stacking interactions, thereby facilitating binding to diverse biological targets.

Synthetic Strategies for the Introduction of the 4-Ethylthiazole Moiety

The construction of the 4-ethylthiazole core can be efficiently achieved through well-established synthetic methodologies. The choice of method often depends on the desired substitution pattern on the thiazole ring and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Cornerstone of Thiazole Chemistry

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used methods for the preparation of thiazoles.[4] The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-ethylthiazole derivatives, the key starting material is 1-bromo-2-butanone.

Conceptual Workflow for Hantzsch Synthesis of 4-Ethylthiazoles

Caption: Hantzsch synthesis workflow for 4-ethylthiazole analogs.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-ethylthiazole

-

Reaction Setup: To a solution of 1-bromo-2-butanone (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-4-ethylthiazole.

This protocol can be adapted for the synthesis of various 2-substituted-4-ethylthiazoles by using different thioamides. For instance, using thioacetamide would yield 2-methyl-4-ethylthiazole.

The Cook-Heilbron Thiazole Synthesis: Access to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[5][6] This method is particularly useful for accessing thiazoles with an amino group at the C5 position. To synthesize a 4-ethyl-5-aminothiazole derivative, an α-amino-α-ethylacetonitrile would be a key intermediate.

Conceptual Workflow for Cook-Heilbron Synthesis

Caption: Cook-Heilbron synthesis for 4-ethyl-5-aminothiazole derivatives.

Case Study: Design and Synthesis of 4-Ethylthiazole Analogs of Epothilones

The epothilones are a class of 16-membered macrolides that have demonstrated potent anticancer activity by stabilizing microtubules, similar to the mechanism of action of paclitaxel.[7][8] Natural epothilones, such as Epothilone A and B, possess a 2-methyl-4-substituted thiazole side chain.[8] The thiazole moiety is crucial for their biological activity, and modifications to this part of the molecule have been extensively explored to improve their pharmacological properties.[9][10]

We propose the synthesis of 4-ethylthiazole analogs of epothilones to investigate the structure-activity relationship (SAR) of this modification. The introduction of an ethyl group at the C4 position of the thiazole, in place of the native carboxamide or other substituents, could influence the binding affinity to tubulin and potentially enhance cytotoxicity or improve the pharmacokinetic profile.

Retrosynthetic Analysis of a 4-Ethylthiazole Epothilone Analog

The synthesis of a 4-ethylthiazole epothilone analog can be envisioned through a convergent strategy, where the macrolactone core and the 4-ethylthiazole side chain are synthesized separately and then coupled. The 4-ethylthiazole side chain can be prepared using the Hantzsch synthesis.

Retrosynthetic Pathway

Caption: Retrosynthetic analysis of a 4-ethylthiazole epothilone analog.

Synthetic Protocol for the 4-Ethylthiazole Side Chain

A key intermediate for the synthesis of the epothilone analog is a 4-ethylthiazole derivative bearing a functional group suitable for coupling with the macrolactone core. For example, 2-(bromomethyl)-4-ethylthiazole can be synthesized and then converted to a phosphonium salt for a Wittig reaction.

Synthesis of 2-(Bromomethyl)-4-ethylthiazole

-

Synthesis of 2-Methyl-4-ethylthiazole: React 1-bromo-2-butanone with thioacetamide via the Hantzsch synthesis as previously described.

-

Benzylic Bromination: Treat 2-methyl-4-ethylthiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction should be carried out under reflux with careful monitoring to ensure selective bromination at the methyl group.

-

Purification: The resulting 2-(bromomethyl)-4-ethylthiazole can be purified by column chromatography.

Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized 4-ethylthiazole analogs of natural products should be subjected to a battery of biological assays to determine their activity and elucidate the SAR.

| Compound | Modification | Biological Activity (IC50) | Notes |

| Natural Product (e.g., Epothilone B) | 2-methyl-4-substituted thiazole | Baseline | Reference compound. |

| Analog 1 | 4-ethyl-2-methylthiazole | To be determined | Investigates the effect of replacing the C4 substituent with an ethyl group. |

| Analog 2 | 4-ethyl-2-aminothiazole | To be determined | Explores the impact of an amino group at the C2 position in combination with the 4-ethyl group. |

The biological data obtained from these analogs will provide valuable insights into the influence of the 4-ethylthiazole moiety on the overall activity of the parent natural product. It is hypothesized that the ethyl group may enhance lipophilicity, potentially improving cell permeability and pharmacokinetic properties. Furthermore, the steric bulk of the ethyl group could lead to altered binding interactions with the target protein, resulting in either increased or decreased potency.

Conclusion

The 4-ethylthiazole moiety represents a synthetically accessible and strategically valuable building block for the development of novel natural product analogs. Established synthetic methods, particularly the Hantzsch synthesis, provide a reliable and versatile platform for the incorporation of this functional group. By systematically exploring the introduction of the 4-ethylthiazole moiety into known bioactive scaffolds, such as the epothilones, researchers can generate new chemical entities with potentially improved therapeutic profiles. The in-depth understanding of the synthesis and SAR of these analogs will undoubtedly contribute to the advancement of drug discovery and development in various therapeutic areas.

References

- Guan, Y., et al. (2019). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- Liu, X., et al. (2014). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Chinese Journal of Chemistry, 32(10), 1035-1040.

- Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.

-

Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Ali, S. H., & Sayed, A. R. (2021). Review of the synthesis and biological activity of thiazoles.

- Taylor, R. E., et al. (2006). C-15 thiazol-4-yl analogues of (E)-9,10-didehydroepothilone D: synthesis and cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 16(13), 3489-3492.

- Patel, K., et al. (2021). Representative examples of natural products and bioactive indolothiazoles. European Journal of Organic Chemistry, 2021(23), 3333-3353.

-

Wikipedia contributors. (2023). Epothilone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Perez, E. A. (2009). Epothilones as natural compounds for novel anticancer drugs development. International Journal of Molecular Sciences, 10(6), 2584-2607.

- Sivakumar, P., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, 47(34), 16049-16062.

- Ghorab, M. M., et al. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142.

- Isloor, A. M., et al. (2010). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. International Journal of ChemTech Research, 2(2), 917-926.

- Hofle, G., et al. (2000). Epothilone A-D and their thiazole-modified analogs as novel anticancer agents. Pure and Applied Chemistry, 72(12), 2009-2016.

- Chirită, C., et al. (2014). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Farmacia, 62(5), 940-951.

- Walsh, C. T., et al. (2001). Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit. Chemistry & Biology, 8(9), 819-832.

- Reddy, B. V. S., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ChemistrySelect, 6(13), 3169-3174.

-

ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis. Retrieved from [Link]

- Patel, D., et al. (2014). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Arabian Journal of Chemistry, 7(5), 793-801.

-

Organic Chemistry. (2022, December 21). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism [Video]. YouTube. [Link]

- Kumar, A., & Kumar, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-142.

-

FooDB. (n.d.). Showing Compound 2-Ethyl-4-methylthiazole (FDB000926). Retrieved from [Link]

- Al-Zereini, W. A. (2021). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 19(9), 502.

- Tan, A. C., et al. (2021). Eribulin in breast cancer: Current insights and therapeutic perspectives. World Journal of Clinical Oncology, 12(7), 524-539.

- Vahdat, L. T., et al. (2015).

- Zhang, Z. Y., et al. (2008). Delineation of the interactions between the chemotherapeutic agent eribulin mesylate (E7389) and human CYP3A4. Cancer Chemotherapy and Pharmacology, 62(5), 861-870.

- Gan To Kagaku Ryoho. (2016). [Two Cases in Which Eribulin Mesylate Was Effective for Taxane-Resistant Advanced Breast Cancer]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 43(12), 1889-1891.

- Smith, J. A., et al. (2015). Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent. Pharmacology & Therapeutics, 154, 10-18.

Sources

- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Síntesis de tiazoles de Cook-Heilbron - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 7. Epothilone - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. C-15 thiazol-4-yl analogues of (E)-9,10-didehydroepothilone D: synthesis and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Methodological & Application

Suzuki coupling reactions using 2-Chloro-4-ethylthiazole

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-4-ethylthiazole

Executive Summary & Strategic Analysis

The Substrate Challenge: 2-Chloro-4-ethylthiazole (CAS: 17606-55-4) presents a specific set of challenges in palladium-catalyzed cross-coupling. Unlike its bromo- or iodo- counterparts, the C2-chloro substituent possesses a stronger carbon-halogen bond (Bond Dissociation Energy ~95 kcal/mol vs ~81 kcal/mol for C-Br).[1] Furthermore, the C4-ethyl group exerts a weak inductive electron-donating effect (+I), which increases electron density in the thiazole ring.[1] This electronic enrichment renders the C2 position less electrophilic compared to electron-deficient analogs (e.g., 4-trifluoromethylthiazole), thereby raising the activation energy required for the oxidative addition step.[1]

The Solution: To overcome the kinetic barrier of the C-Cl bond and prevent catalyst deactivation by the thiazole sulfur (catalyst poisoning), this protocol utilizes bulky, electron-rich phosphine ligands (Buchwald-type) or bidentate ferrocenyl ligands .[1] These ligands facilitate the difficult oxidative addition while creating a steric environment that favors reductive elimination of the biaryl product.[1]

Mechanistic Insight & Catalyst Selection

The success of this reaction hinges on the Oxidative Addition step.[1]

-

Standard Catalysts (Avoid): Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Recommended Systems:

-

System A (The Workhorse): Pd(dppf)Cl

[1] · DCM. The large bite angle of dppf stabilizes the Pd center and resists sulfur coordination.[1] -

System B (High Performance): XPhos Pd G2 or Pd(OAc)

+ XPhos.[1] The biaryl monophosphine ligand (XPhos) is exceptionally electron-rich, accelerating the oxidative addition into the C-Cl bond.[1]

-

Mechanism Visualization

Caption: Catalytic cycle emphasizing the rate-limiting oxidative addition of the C2-Cl bond, facilitated by electron-rich ligands.

Optimized Experimental Protocols

Method A: The "Golden Standard" (Robust & Scalable)

Best for: Standard aryl boronic acids, scale-up (1g - 100g), and cost-efficiency.

Reagents:

-

Substrate: 2-Chloro-4-ethylthiazole (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)[1]

-

Catalyst: Pd(dppf)Cl

[1] · CH -

Base: Cs

CO -

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a magnetic stir bar, add 2-Chloro-4-ethylthiazole (148 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), and Cs

CO -

Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized Water (1 mL).

-

Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 10 minutes. Note: Oxygen removal is vital to prevent homocoupling of the boronic acid and catalyst oxidation.[1]

-

Catalyst Addition: Add Pd(dppf)Cl

[1] · CH -

Reaction: Heat the block/oil bath to 90°C . Stir vigorously for 4–12 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).[1] Dry organic layer over Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: The "High-Difficulty" Protocol (For Steric/Deactivated Partners)

Best for: Ortho-substituted boronic acids, heteroaryl boronic acids, or rapid screening.

Reagents:

-

Catalyst: XPhos Pd G2 (2 mol%) OR Pd(OAc)

(2 mol%) + XPhos (4 mol%)[1] -

Base: K

PO -

Temperature: 100°C (or 120°C in Microwave for 30 mins)

Optimization & Troubleshooting Matrix

| Variable | Recommendation | Rationale |

| Solvent | Dioxane/H | Universal standard.[1] The water is essential to dissolve the inorganic base and facilitate transmetalation.[1] |

| Base | Cs | Cesium is larger/softer than Potassium, often providing better solubility in organic/aqueous interfaces (the "Cesium Effect").[1] |

| Ligand | XPhos / SPhos | These dialkylbiaryl phosphines are electron-rich (pushes Ox.[1] Addition) and bulky (pushes Red.[1][2] Elimination). |

| Temp | 80°C - 100°C | 2-Chlorothiazoles require thermal energy to overcome the activation barrier.[1] Room temp reactions are rarely successful.[1] |

| Side Product | Protodeborylation | If the boronic acid loses Boron (Ar-H forms), switch to a milder base (KF) or anhydrous conditions (Dioxane with CsF).[1] |

Experimental Workflow Diagram

Caption: Standardized workflow for the Suzuki coupling of 2-chloro-4-ethylthiazole.

Safety & Handling

-

Thiazole Odor: 2-Chloro-4-ethylthiazole and its derivatives often possess a strong, penetrating sulfur/roasted-nut odor.[1] All weighing and reactions must be performed in a functioning fume hood.[1]

-

Palladium Waste: All heavy metal waste must be segregated into specific satellite accumulation areas.[1]

-

Pressure: When heating sealed vials to 90-100°C, ensure the vessel is rated for pressure, as solvent vapor pressure will increase significantly.[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

-

Billingsley, K. L., & Buchwald, S. F. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]

-

Struyf, A., et al. (2021).[1] Sustainable Suzuki-Miyaura Couplings of Heterocyclic Chlorides.[1] Green Chemistry, 23, 432-438.[1] Link

Sources

Application Note: Precision Functionalization of the C5-Position of 2-Chloro-4-ethylthiazole

Executive Summary

The scaffold 2-Chloro-4-ethylthiazole represents a highly valuable building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The C2-chlorine offers a handle for nucleophilic aromatic substitution (

However, the C5-position remains the most challenging yet rewarding site for functionalization. This guide details three distinct methodologies to access C5-substituted derivatives:

-

Directed Lithiation: High-precision C-C bond formation.

-

Pd-Catalyzed C-H Activation: Direct arylation for late-stage functionalization.

-

Electrophilic Halogenation: Generating precursors for Suzuki/Negishi couplings.

Mechanistic Insight & Reaction Landscape[1]

The Reactivity Paradox

Thiazoles are

-

C5 Acidity: The C5 proton is significantly acidified by the adjacent sulfur atom and the inductive pull of the C2-Cl. This makes deprotonation-lithiation the most direct strategy.

-

The Stability Risk: While C5-lithiation is kinetically favored, the resulting carbanion is thermodynamically unstable above -70°C. It is prone to Ring Opening (fragmentation) or Metal-Halogen Exchange (though less severe with Cl than Br).

Visualizing the Pathways

The following diagram outlines the strategic landscape for functionalizing this specific scaffold.

Figure 1: Strategic pathways for C5-functionalization. Method A offers the highest versatility for non-aryl substituents.

Detailed Protocols

Method A: Low-Temperature Directed Lithiation (The "Gold Standard")

Rationale: The C2-Cl group directs lithiation to C5 via the inductive effect. However, standard n-BuLi attacks the C2-Cl position (nucleophilic attack). Therefore, a non-nucleophilic base like LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is mandatory.

Critical Safety Note: Temperature control is non-negotiable. At

Protocol: C5-Formylation (Synthesis of 2-chloro-4-ethylthiazole-5-carbaldehyde)

-

Preparation of Anhydrous Conditions:

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Purge with

for 15 minutes.

-

-

Reagent Setup:

-

Substrate: 1.0 eq (2-Chloro-4-ethylthiazole).

-

Base: 1.2 eq LDA (2.0 M in THF/heptane/ethylbenzene).

-

Electrophile: 1.5 eq DMF (anhydrous).

-

Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

-

-

Step-by-Step Execution:

-

Cooling: Charge the flask with THF and the substrate. Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for equilibration.

-

Deprotonation: Add LDA dropwise via syringe pump over 10 minutes. Do not let the internal temperature rise above -70°C.

-

Incubation: Stir at -78°C for exactly 30 minutes. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

Trapping: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes.

-

Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with saturated aqueous

.

-

-